molecular formula C11H17N3 B15238680 6-(Piperidin-1-ylmethyl)pyridin-3-amine CAS No. 1240619-75-3

6-(Piperidin-1-ylmethyl)pyridin-3-amine

Cat. No.: B15238680
CAS No.: 1240619-75-3
M. Wt: 191.27 g/mol
InChI Key: XRKUZJCXYPIYHT-UHFFFAOYSA-N
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Description

6-(Piperidin-1-ylmethyl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a piperidine moiety at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-ylmethyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with piperidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where 3-aminopyridine is reacted with piperidine under basic conditions to form the desired product . The reaction can be carried out in solvents such as ethanol or methanol, and bases like sodium hydride or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In the case of kinase inhibitors, the compound may inhibit the phosphorylation of target proteins, thereby affecting various cellular signaling pathways .

Properties

CAS No.

1240619-75-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

6-(piperidin-1-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H17N3/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9,12H2

InChI Key

XRKUZJCXYPIYHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC=C(C=C2)N

Origin of Product

United States

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